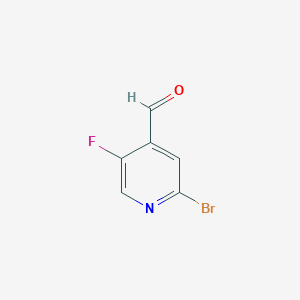

2-Bromo-5-fluoroisonicotinaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-5-fluoropyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO/c7-6-1-4(3-10)5(8)2-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLSIOQASXKYHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Br)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60670309 | |

| Record name | 2-Bromo-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1005291-43-9 | |

| Record name | 2-Bromo-5-fluoropyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60670309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-fluoroisonicotinaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-fluoroisonicotinaldehyde CAS number 1005291-43-9

An In-depth Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

This compound, identified by CAS number 1005291-43-9, is a highly functionalized pyridine derivative that has emerged as a critical building block for researchers in medicinal chemistry and organic synthesis. Its structure is distinguished by a pyridine ring substituted with a bromo group, a fluoro group, and an aldehyde functional group. This unique combination of features makes it a versatile intermediate for constructing complex molecular architectures. The bromine atom serves as a convenient handle for cross-coupling reactions, the fluorine atom can significantly enhance the pharmacokinetic properties of target molecules, and the aldehyde group provides a reactive site for a multitude of chemical transformations. This guide offers a senior application scientist's perspective on the core properties, synthesis, reactivity, and strategic applications of this valuable compound.

PART 1: Physicochemical Properties & Safety Data

A thorough understanding of a compound's physical properties and safety profile is the foundation of sound experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below.[1][2][3]

Table 1: Core Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1005291-43-9 | [1][2][4][5] |

| Molecular Formula | C₆H₃BrFNO | [1][2][3] |

| Molecular Weight | 204.00 g/mol | [2][6][7] |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-bromo-5-fluoropyridine-4-carbaldehyde, 2-Bromo-5-fluoro-4-formylpyridine | [5][7] |

| Appearance | White to off-white solid | [1][5] |

| Boiling Point | 251.7 ± 35.0 °C at 760 mmHg | [1][4] |

| SMILES | O=CC1=C(F)C=NC(Br)=C1 | [2][8] |

| InChI Key | DDLSIOQASXKYHW-UHFFFAOYSA-N | [1][8] |

Authoritative Insight: Causality Behind Storage and Handling

The recommended storage conditions—refrigeration at 2-8°C under an inert atmosphere—are not merely precautionary.[2][5] Aldehydes, particularly those on electron-deficient rings, can be susceptible to slow oxidation to the corresponding carboxylic acid upon prolonged exposure to air. Storing under an inert gas like nitrogen or argon mitigates this degradation pathway, ensuring the compound's purity and reactivity are maintained over time. Cold-chain shipping is often employed to preserve this stability during transit.[5]

Table 2: GHS Safety Information and Handling

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed.[1][9] |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation.[9] |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[9] |

| Respiratory Irritation | GHS07 | Warning | H335: May cause respiratory irritation.[9] |

Handling Protocol: Due to its hazard profile, handling should occur in a well-ventilated fume hood.[10] Personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[10] Avoid generating dust and ensure all sources of ignition are removed.[10]

PART 2: Field-Proven Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a directed ortho-metalation (DoM) strategy. This powerful technique allows for the regioselective functionalization of aromatic rings. The protocol described below is a robust and scalable method derived from established procedures.[4][11]

Experimental Protocol: Synthesis via Directed ortho-Metalation

-

Inert Atmosphere Setup: A multi-neck, oven-dried flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (24.64 g). The solution is cooled to -70 °C using a dry ice/acetone bath.

-

Base Formation (LDA): n-Butyllithium (2.4 M in hexanes, 55.5 mL) is added dropwise to the stirred solution, ensuring the internal temperature does not exceed -65 °C.[4][11] After the addition is complete, the reaction mixture is allowed to warm slowly to -10 °C, then re-cooled to -70 °C.

-

Expert Rationale: This "warming and re-cooling" step ensures the complete formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base essential for the subsequent deprotonation step. Performing the entire synthesis at low temperatures prevents unwanted side reactions and decomposition of the thermally sensitive organolithium intermediates.

-

-

Directed ortho-Metalation: A solution of 2-bromo-5-fluoropyridine (19.48 g) in anhydrous THF (100 mL) is added dropwise to the LDA solution at -70 °C. The resulting mixture is stirred at this temperature for 2 hours.

-

Expert Rationale: The bromine atom at the 2-position of the pyridine ring acts as a directed metalating group (DMG), guiding the LDA to selectively abstract the proton at the adjacent C3 position. The fluorine at C5 further acidifies the ring protons, but the directing power of the bromine ensures high regioselectivity.

-

-

Formylation: N,N-Dimethylformamide (DMF, 16.3 g) is added dropwise while maintaining the temperature at -70 °C. The reaction is stirred for an additional 2 hours.[4][11]

-

Expert Rationale: DMF serves as a synthetic equivalent of a formyl cation ("CHO+"). The highly nucleophilic lithiated pyridine intermediate attacks the electrophilic carbonyl carbon of DMF.

-

-

Aqueous Workup: The reaction is quenched by the slow addition of 4M hydrochloric acid in dioxane (111 mL) at -70 °C. The mixture is then allowed to warm to room temperature, diluted with ethyl acetate, and washed sequentially with water and saturated brine.[4][11]

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude residue is purified by silica gel column chromatography to yield the final product.[4][11]

Visualizing the Synthesis Workflow

Caption: High-level workflow for the synthesis of the target compound.

Visualizing the Core Mechanism

Caption: Mechanism: Directed ortho-metalation followed by formylation.

PART 3: Reactivity and Synthetic Utility

The value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

-

The Aldehyde Group: This is a versatile electrophile. It readily participates in nucleophilic additions, reductive aminations to form secondary amines, Wittig reactions to generate alkenes, and condensation reactions (e.g., Knoevenagel, aldol) to build molecular complexity.

-

The Bromo Group: Positioned at C2, this atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions can be employed to introduce a wide array of aryl, alkyl, alkynyl, or amino substituents, respectively. This is the primary method for elaborating the core scaffold.[12]

-

The Fluoro Group: The fluorine at C5 is largely unreactive under standard synthetic conditions. Its primary role is strategic: its high electronegativity influences the electronic properties of the ring and provides a site for metabolic blocking.[13] The incorporation of fluorine is a well-established strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and increase lipophilicity, thereby improving cell membrane permeability.[12][13]

Visualizing the Reactivity Map

Sources

- 1. This compound | 1005291-43-9 [sigmaaldrich.com]

- 2. 1005291-43-9|this compound|BLD Pharm [bldpharm.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1005291-43-9 [chemicalbook.com]

- 5. CAS 1005291-43-9|this compound [rlavie.com]

- 6. This compound [oakwoodchemical.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. PubChemLite - this compound (C6H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 9. chemical-label.com [chemical-label.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. This compound CAS#: 1005291-43-9 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to 2-Bromo-5-fluoroisonicotinaldehyde: Synthesis, Reactivity, and Applications

Executive Summary: 2-Bromo-5-fluoroisonicotinaldehyde is a pivotal trifunctional heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, stemming from the interplay between the bromine, fluorine, and aldehyde substituents on the pyridine core, make it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, a detailed, field-tested synthetic protocol, an exploration of its characteristic reactivity, and a review of its applications in drug discovery. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent in their synthetic endeavors.

Chemical Identity and Physicochemical Properties

IUPAC Nomenclature and Structural Elucidation

The formal IUPAC name for the compound is This compound . It is also commonly referred to as 2-bromo-5-fluoropyridine-4-carbaldehyde.[1][2][3] The structure features a pyridine ring substituted at the 2-position with a bromine atom, at the 5-position with a fluorine atom, and at the 4-position with a formyl (aldehyde) group.

The bromine atom serves as an excellent leaving group for cross-coupling reactions, the aldehyde provides a handle for chain extension and functionalization, and the fluorine atom modulates the electronic properties of the ring, often enhancing metabolic stability and binding affinity in bioactive molecules.

Caption: Structure of this compound.

Key Identifiers

All quantitative data for the compound are summarized in the table below for quick reference.

| Identifier | Value | Source |

| CAS Number | 1005291-43-9 | [1][4][5][6] |

| Molecular Formula | C₆H₃BrFNO | [1][4][5] |

| Molecular Weight | 204.00 g/mol | [4][7] |

| SMILES | O=CC1=C(F)C=NC(Br)=C1 | [4] |

| InChI Key | DDLSIOQASXKYHW-UHFFFAOYSA-N | [3] |

Physicochemical Properties

| Property | Value | Source |

| Appearance | Faint yellow to white solid | [6][8] |

| Boiling Point | 251.7 ± 35.0 °C (Predicted) | [8] |

| Density | 1.778 ± 0.06 g/cm³ (Predicted) | [8] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C | [4][8] |

Synthesis and Manufacturing

Retrosynthetic Analysis & Common Synthetic Route

The most prevalent and logical synthesis of this compound involves the formylation of a pre-functionalized pyridine ring. The key disconnection is at the C4-aldehyde bond. This retrosynthetic approach points to 2-bromo-5-fluoropyridine as the critical starting material.[9] This precursor is commercially available and can be synthesized via diazotization of 2-bromo-5-aminopyridine.[9]

The synthetic strategy hinges on a directed ortho-metalation (DoM) reaction. The nitrogen atom of the pyridine ring directs a strong base, typically lithium diisopropylamide (LDA), to deprotonate the most acidic proton at the C4 position. The resulting lithiated intermediate is then quenched with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), to install the aldehyde group.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a robust method for the laboratory-scale synthesis of the title compound, adapted from established procedures.[2][8]

Materials and Reagents:

-

Diisopropylamine (24.64 g)

-

Anhydrous Tetrahydrofuran (THF) (200 mL)

-

n-Butyllithium (n-BuLi), 2.4 M in THF (55.5 mL)

-

2-Bromo-5-fluoropyridine (19.48 g)

-

N,N-Dimethylformamide (DMF) (16.3 g)

-

4M Hydrochloric acid in dioxane (111 mL)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

LDA Formation: To a solution of diisopropylamine in 100 mL of THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), slowly add n-butyllithium dropwise at -70 °C (acetone/dry ice bath). Critically, maintain the internal temperature below -70 °C during the addition.[2][8]

-

Causality Insight: This exothermic reaction forms lithium diisopropylamide (LDA), a strong, non-nucleophilic base necessary for the specific deprotonation of the pyridine ring without attacking the C-Br bond.

-

-

After the addition is complete, allow the mixture to warm slowly to -10 °C, then re-cool to -70 °C.[2][8]

-

Causality Insight: This "aging" step ensures the complete formation of LDA.

-

-

Deprotonation: Slowly add a solution of 2-bromo-5-fluoropyridine in 100 mL of THF to the LDA solution at -70 °C. Stir the resulting mixture at this temperature for 2 hours.[2][8]

-

Causality Insight: The pyridine nitrogen directs the deprotonation to the C4 position, which is the most activated site, forming a 4-lithiated pyridine intermediate. The low temperature is crucial to prevent side reactions and decomposition of this unstable intermediate.

-

-

Formylation: While maintaining the temperature at -70 °C, add N,N-dimethylformamide (DMF) dropwise. Continue stirring for an additional 2 hours at -70 °C.[2][8]

-

Causality Insight: The lithiated intermediate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of DMF. This forms a tetrahedral intermediate which is stable at low temperatures.

-

-

Quench and Workup: Slowly add the 4M HCl-dioxane solution to quench the reaction, ensuring the temperature does not rise above -70 °C.[2] Upon completion, dilute the reaction mixture with ethyl acetate.

-

Causality Insight: The acid hydrolyzes the tetrahedral intermediate to reveal the aldehyde and protonates any remaining base.

-

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated brine.

-

Purification: Separate the organic phase, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography to yield the final product.[2][8]

Chemical Reactivity and Synthetic Utility

The utility of this compound stems from its three distinct reactive sites, which can often be addressed selectively.

Key Transformations in Drug Development

-

Reactions of the Aldehyde: The formyl group is a versatile handle for building molecular complexity. It readily undergoes:

-

Reductive Amination: Reaction with primary or secondary amines followed by reduction (e.g., with NaBH(OAc)₃) to form substituted aminomethylpyridines, a common motif in drug candidates.

-

Wittig and Horner-Wadsworth-Emmons Reactions: Conversion to alkenes, providing access to vinyl-pyridine derivatives.

-

Condensation Reactions: Formation of Schiff bases, oximes, and hydrazones, which can act as ligands or be further transformed.

-

-

Palladium-Catalyzed Cross-Coupling: The C2-Br bond is highly susceptible to palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

-

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl or heteroaryl substituents. The precursor, 2-bromo-5-fluoropyridine, is known to participate effectively in Suzuki couplings.[10]

-

Buchwald-Hartwig Amination: Reaction with amines to form 2-amino-5-fluoropyridine derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

The selective manipulation of these sites allows for a modular and divergent approach to building libraries of complex molecules for screening in drug discovery programs.

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous substance and must be handled with appropriate precautions.

-

GHS Hazard Statements:

-

Signal Word: Warning[11]

Recommended Handling and PPE

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[11][13]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[11]

-

Skin Protection: Wear chemical-impermeable gloves (inspected prior to use) and protective clothing.[11]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge.[11]

-

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] For long-term stability, store under an inert atmosphere (nitrogen or argon) at 2–8 °C.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[14]

Conclusion

This compound is a high-value synthetic intermediate whose strategic importance is well-established in the synthesis of pharmaceuticals and other functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to incorporate this versatile building block into their work. The methodologies and safety protocols outlined in this guide provide a comprehensive framework for its effective and safe utilization.

References

-

1005291-43-9 | Chemical Name : this compound. Pharmaffiliates. Available at: [Link]

-

This compound. Appretech Scientific Limited. Available at: [Link]

-

CAS 1005291-43-9 | this compound. Rlavie. Available at: [Link]

-

chemical label this compound. labsafe.be. Available at: [Link]

-

This compound (C6H3BrFNO). PubChemLite. Available at: [Link]

-

5-Bromo-2-fluorobenzaldehyde. PubChem. Available at: [Link]

- Method for preparing 2-bromo-5-fluoroaniline. Google Patents.

-

2-Bromo-5-fluorobenzaldehyde. National Institutes of Health (NIH). Available at: [Link]

-

This compound. Oakwood Chemical. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. This compound | 1005291-43-9 [chemicalbook.com]

- 3. PubChemLite - this compound (C6H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 4. 1005291-43-9|this compound|BLD Pharm [bldpharm.com]

- 5. appretech.com [appretech.com]

- 6. CAS 1005291-43-9|this compound [rlavie.com]

- 7. This compound [oakwoodchemical.com]

- 8. This compound CAS#: 1005291-43-9 [chemicalbook.com]

- 9. guidechem.com [guidechem.com]

- 10. 2-溴-5-氟吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. chemical-label.com [chemical-label.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. fishersci.com [fishersci.com]

A Technical Guide to 2-Bromo-5-fluoropyridine-4-carbaldehyde (CAS: 1005291-43-9): Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides an in-depth analysis of 2-bromo-5-fluoropyridine-4-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. The document elucidates the compound's critical physicochemical properties, molecular structure, and reactivity profile. A core focus is placed on its strategic application in the synthesis of complex molecular architectures, particularly for targeted therapeutics. Furthermore, this guide outlines essential safety and handling protocols, presents a representative synthetic workflow, and contextualizes the compound's value within modern medicinal chemistry, thereby offering field-proven insights into its practical utility.

Introduction to a Pivotal Synthetic Intermediate

In the landscape of modern drug discovery, heterocyclic compounds form the backbone of a vast number of therapeutic agents. Among these, substituted pyridines are particularly prominent due to their ability to engage in critical biological interactions, such as hydrogen bonding, and their favorable pharmacokinetic profiles. 2-Bromo-5-fluoropyridine-4-carbaldehyde is a trifunctional pyridine derivative that has emerged as a highly valuable and versatile intermediate.[1][2]

The strategic arrangement of its functional groups—a reactive bromine atom, an electron-withdrawing fluorine atom, and an aldehyde group—offers a powerful toolkit for synthetic chemists.

-

The Bromine Atom: Positioned at C2, it serves as a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.[1][3]

-

The Fluorine Atom: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve bioavailability, and modulate binding affinity to target proteins.[3][4]

-

The Carbaldehyde Group: As a versatile electrophile, the aldehyde at C4 can be readily transformed into a wide array of other functional groups, including amines (via reductive amination), alcohols (via reduction), and alkenes (via Wittig-type reactions).

This unique combination makes 2-bromo-5-fluoropyridine-4-carbaldehyde a sought-after precursor for complex molecules, especially in the development of kinase inhibitors and other targeted therapies.[2]

Physicochemical Properties and Critical Safety Data

Accurate characterization and safe handling are paramount for the successful application of any chemical intermediate. This section consolidates the key physical properties and essential safety protocols for 2-bromo-5-fluoropyridine-4-carbaldehyde.

Compound Properties

| Property | Value | Source |

| Molecular Formula | C₆H₃BrFNO | [5][6] |

| Molecular Weight | 204.00 g/mol | [5] |

| CAS Number | 1005291-43-9 | [5][6][7] |

| IUPAC Name | 2-bromo-5-fluoropyridine-4-carbaldehyde | [6] |

| Synonyms | 2-Bromo-5-fluoroisonicotinaldehyde | [6][7] |

| Appearance | White solid | [6] |

| Boiling Point | 251.7 ± 35.0 °C (Predicted) | [5] |

| Density | 1.778 ± 0.06 g/cm³ (Predicted) | [5] |

| Storage Conditions | 2-8°C, store in a dry, cool, well-ventilated place | [6][7] |

Critical Safety and Handling Protocols

Trustworthiness in experimental design begins with a rigorous adherence to safety. The following protocols are a synthesis of best practices for handling halogenated pyridines and aldehydes.

-

Personal Protective Equipment (PPE): Always wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile, inspected prior to use), and a lab coat.[7][8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7][9]

-

Handling: Avoid all personal contact, including skin and eye contact and inhalation.[9] Prevent the formation of dust and aerosols.[7] Use non-sparking tools and take measures to prevent electrostatic discharge.[7] Do not eat, drink, or smoke in the handling area.[9]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. If irritation occurs, seek medical advice.[7][8]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get medical attention.[7][8]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

-

-

Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids.[7][10] Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

The Chemistry of 2-Bromo-5-fluoropyridine-4-carbaldehyde

Understanding the structure and reactivity of this molecule is key to unlocking its synthetic potential.

Molecular Structure

The planar pyridine ring is substituted with three key functional groups that dictate its chemical behavior.

Caption: 2D structure of 2-bromo-5-fluoropyridine-4-carbaldehyde.

Representative Synthetic Workflow

While multiple synthetic routes may exist, a logical and experimentally grounded approach involves the formylation of a suitable precursor, such as 2-bromo-5-fluoropyridine. The synthesis of this precursor itself typically starts from 2-amino-5-fluoropyridine via a Sandmeyer-type reaction.[11] The subsequent introduction of the aldehyde group at the C4 position can be achieved through directed ortho-metalation followed by quenching with an appropriate formylating agent like N,N-dimethylformamide (DMF).

This multi-step process leverages well-established, high-yielding reactions, providing a reliable pathway to the target molecule. This represents a self-validating system where the success of each step can be readily confirmed by standard analytical techniques (TLC, NMR, MS).

Caption: Proposed synthetic workflow for 2-bromo-5-fluoropyridine-4-carbaldehyde.

Experimental Protocol: Synthesis of 2-Bromo-5-fluoropyridine (Precursor)

This protocol is adapted from established procedures for the diazotization and bromination of aminopyridines.[11][12]

-

Reaction Setup: To a cooled (0-5 °C) solution of 48% hydrobromic acid, add 2-amino-5-fluoropyridine (1.0 eq) portion-wise, maintaining the temperature.

-

Diazotization: Prepare a solution of sodium nitrite (2.5 eq) and bromine (3.0 eq) in water. Add this solution dropwise to the reaction mixture, ensuring the temperature remains between 0-5 °C. Vigorous gas (N₂) evolution will be observed.

-

Reaction Monitoring: Stir the mixture for 1 hour at 0-5 °C. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by carefully adjusting the pH to neutral with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield pure 2-bromo-5-fluoropyridine.

Core Applications in Drug Discovery

The true value of 2-bromo-5-fluoropyridine-4-carbaldehyde lies in its application as a versatile building block for constructing biologically active molecules.[2] Its structure is frequently incorporated into scaffolds designed to inhibit specific protein targets.

A prime example is in the development of kinase inhibitors. The aminopyridine core is a well-known scaffold that interacts with the hinge region of the kinase ATP-binding site.[2] By using this carbaldehyde as a starting material, medicinal chemists can build out complex structures that target kinases implicated in inflammatory diseases and cancer, such as p38 MAP kinase.[2]

The workflow below illustrates how the molecule can be used in a Suzuki coupling, a cornerstone of modern C-C bond formation, followed by reductive amination to rapidly build a core structure suitable for a kinase inhibitor library.[1]

Caption: Application of the title compound in building a drug-like scaffold.

Conclusion

2-Bromo-5-fluoropyridine-4-carbaldehyde is more than just a chemical; it is a strategic tool for molecular innovation. Its trifunctional nature provides a robust platform for generating diverse and complex molecules with significant potential in pharmaceutical research. The ability to perform selective, high-yielding transformations at each of its functional groups allows for the efficient construction of novel drug candidates. By understanding its properties, mastering its handling, and leveraging its reactivity, researchers and drug development professionals can significantly accelerate their discovery pipelines.

References

- 2-broMo-5-fluoropyridin-4-carbaldehyde CAS#: 1005291-43-9 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1cy8AwsrJsrGhWaaOw4FU7ShfANXLDAhyqqXqibM9gOEkuvZxqjB4ezvyXU10foEA7jMyvZbomTZmGnXH7O263zsRn_DbRR9h-RWrx5kCKioN7GFxcc1zWcvnMjA78OcKYtxLMrizkU5HJihdZHF6oEgqUgHGOGes_j1YmRkw]

- 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPOoNSWehX3y7G1pfX9biwWEhsX_fQ8VU_ekWucIJhZKQrwjd7PTrGnD2R_2euFZwT11MfqXs209dyxe9BzzzKn0aoRRxvLVNIfw7ij5EvgT23iLauF1kNLGB1ZKXoOt0W8FuuvksWHZeU_Fs0j1EoS2FSVhYIJvKU_1oq]

- Chemical Safety Data Sheet MSDS / SDS - this compound - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHb4kJJCmwLYbbgyBQNTU8oZjm3n8SbSWZftgkb5n0vla2_-3yGvBQUX8GPfn4YCxpHSBTx01UtSwxZIBgciIpkEPFeHN6tI0WCJhpwsfH4FYUfdiHSsNOCqBgn2e7T4jVT4tFkxJVZVr55tBCxs2E2a6zs6V_Sx0OmQJeML2OIvbU=]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFTiVNxSqG4sHnDoyCzn_zcKwYS3HofRf3fV-0LXVNlUEkXjAgaa_pMgy2uEFHUbZpaplzNj9eUF-0taZjFzw7ARMjkKna-Nj-IWyp1y4dIGjIrr7WKeyjwZxRhQm2b3jXXc5wbouZ0vvcaxH5YbYmXnFMU7L-puXVgF-xlyjUDNAQVNQnVGpcLxQbej9RlmzHmcy3X7q1gMJSPF6FsL3kJlLH0POokZG_6dLy6QrKEEYbhU9v9oieEpuzcoG45tlp9k3IlaKAN1BJHADQJ0D5nq4NRfqVv]

- 2-Bromo-5-fluoropyridine - Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz4Cwish2zPM0uusRFyH3b9oeKHYA55iYOzLOaAdU4NuVWlY7NT9lL1G-CRQQCVi9rYfgQGYnaWZ5hReno_RP3FpzCrY1-Ip4QUjUfc_9V-qaukgubEDKyb1Mglu4doJSeqybk1S_2q6bInTQw9NurjnhwdLDxFx9AMsM=]

- How is 2-Bromo-5-fluoropyridine synthesized and what are its applications? - Guidechem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXjqkC6SbtZVLL12-OLritg9yceZWAa3ORzuNcXOhlDC07Us2gi_IZxHYKFrGdSeUIhbSA_gESrEBx_IylAuc36nAI5mKyEb15kTkPivdM_AfluQb-b27poaxCm1Nand4ZW92Ih7Ngq8NsIEPeRgbQzKJ52kjTDdD553BPstcPCASkLQ5m5rG7RQ==]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGEt7JiP2VIdsmUZG5HfSEaIHUIrlPQYUdmPA2EGqFzfAWixUzj_2jWfUeosgVmn52LxmJfGhPcBnCDNI5L4fRsV8cOGDgg6IfGnovO6udtmU9b0yJrXhvInKS3jFEA1Jy424llBrhtfT5KIQ5FthMl4FHzx7e8GBLp1VigLHlb_EPL1bLmOokW3SYr5A0V8jPb2AXi8xjspme52VYGoIjk648wiAOXx1PWQm9CmFsxx_HO_HkecozsNpaDW70=]

- SAFETY DATA SHEET - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKcMSzo8RRKbPQTntv4rXoEPJxoD4WBuD4z07tTrS54Aqd-FT6wYmsxuj4W5I7Ya3QrB123uFk6D47RKInorgU4ER4or8Am1W_BfUKvhlw2VE7RELH_zqf9JHXh6TdRxa9ZUkjwz_emZQ=]

- 41404-58-4 | 2-Bromo-5-fluoropyridine - ChemScene. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEg071XMeNx6wNw9gFLE9EMVNex9xdzWhoHVJVvtJxyUwP-xeDeZUYktpAAlqproJNfjwbD6fNRY2aj95aH0WgxYxzIUHtXX_-iQ-ezjaJP8BwXkLUUffSgqO68qRcRdRhZzZg=]

- CAS 1005291-43-9|this compound - Rlavie. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMfAM-b6pZyCNj4P98AUijDmB7SDKGfqAnZ_4QyTXQP79F8pMq6p5nDBLyTlIcamg1QxXsetxjbNPKnlQWguQZ_JrO3Ho08sYozX7oww7RGk8_VwhTH-EiRMvpwTg6rTeB2xYKk44jXYXWQfoQH0OWRY4WHoq3e7_LyBRgV7AlojMH]

- 2-Bromo-5-fluoropyridine 97 41404-58-4 - Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd4pPmfvjv1E2IjZwpTSVlEInoVMSWTwB_hW4EnWuDPi_-5Y_osFSYQnBq1kTZjxQwctKwTT9nZQ5LSoPCjeeitAFHgCSRtx6TbrBlH6hGC8sVErBt482LC6Bh-SD3xE5RJXZ1kqO0HhijsBRx9hsuIs3W]

- Mastering Organic Synthesis with 2-Bromo-5-fluoropyridine: A Chemical's Versatility - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJj1S0yaljyherReo1SkVUWmdqVFYxgvTNeVgvz9QE3AEKdNL_OjZDEHvWl7_LzUzc2Kqx62ezUM9VUR8v5U9KNau5S2_E2pQ4kmhB4A4BT5U5SemfTlyTjf-ZRuv4jjc6wjS6jmMIzjHn8UJ5lVm1cf2qHE5mVIz1UI0lOZAPmqboofNdfnPfxCBST23N5lJ92PwLIsZmPYh6eU5uQ6VhOzxYOtHcd6uOfLORRK_v6onyh1sjisHmTQ==]

- 2-Bromo-5-fluoropyridine | 41404-58-4 - ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBlgTAxWQd9qvwMGE-A_TnyxUCd5UhCvcMCwx70qeM7ECDN1qxarX3nrGFZowb7PXWt5jO27_cjFJ0it1Lqg-VR9udkCW8SPuvLZEFxXR2j-0c1V4vM-B4r51klRpoe-D8K_B4LphA2wyVytAvK7UPlyd7M7yBU3aluPZtvkGL]

- Application Notes and Protocols: Leveraging 2-Bromo-5-methylpyridin-4-amine in Drug Discovery - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGD8TGknrC0EHUlWANBgTgju4RDkgOOEyljtFpceU15yiVYJiAfd314ujQfFCHyOtF7HIMLlse8ixYiQ6Zr7iznf85j1TDN2TW4DK7dhvZR59TEgmnYE3lGSWHeiufuviIG2I0DihahJwPQnsQilhC4BCUrGaQGyrt3lSNxp8yNhalwaf5G3tCpT_ZCWMHK5JkoLY9yyUQ0sWlIVb86go5yLlhzxSmz4KFlLXfEq7BW9YVcLv4_dt0S]

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMPkovio_tqx3GUGHuyixgWzaOO792CfOFAlYOwrBb1UyX-0Rtkhju7Jk0XeGeb9GeTrKRr8ySev-OK79gLIOPI3dt3pfT9MBa8DPTYKOXZRVbjQ2tC0lP6fV6FbEmJ79JL6ljWTwV05LtnIogc_wbqFW9aVE9lGIafY73jGktkJ35objiOo_VtgQ8D38cineLb72FRnlP0vCP1bw1hwNRH4CuepGl0dviF1WUeH2Y0vm0KOpEUS3ap93SSPdUy-LCKisk-Ut_m_ISIEKUUmk=]

- Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFenLvh1sLQPqkBjBRdE6NQN6bPO8zMIiaAspHc3TcdvzjQ_1qH4CDjPjBbEkAYzzuFME1Pr6FpvRzja8uJwHB89iovQW8n4a36l_DBS9aRW197bWJWhFliNVIejf4kt9NJhQ==]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-broMo-5-fluoropyridin-4-carbaldehyde CAS#: 1005291-43-9 [m.chemicalbook.com]

- 6. CAS 1005291-43-9|this compound [rlavie.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 12. guidechem.com [guidechem.com]

Whitepaper: A Comprehensive Guide to the Synthesis of 2-Bromo-5-fluoroisonicotinaldehyde

Abstract

This technical guide provides a detailed and in-depth exploration of the synthesis of 2-bromo-5-fluoroisonicotinaldehyde, a critical building block in contemporary drug discovery and development. The document outlines a robust and validated synthetic protocol starting from the readily available precursor, 2-bromo-5-fluoropyridine. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings of the chosen synthetic strategy, offering insights into the critical parameters that govern reaction success. Authored from the perspective of a senior application scientist, this paper emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to empower researchers in their synthetic endeavors. The guide includes detailed experimental procedures, data presentation in a structured format, and visual diagrams to elucidate the reaction pathway and workflow.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a key heterocyclic intermediate, highly valued in the synthesis of complex molecular architectures for pharmaceutical applications. Its utility stems from the orthogonal reactivity of its functional groups: the aldehyde allows for a wide array of subsequent transformations such as reductive amination, Wittig reactions, and aldol condensations, while the bromo and fluoro substituents on the pyridine ring provide strategic handles for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and for modulating the physicochemical properties of the final active pharmaceutical ingredients (APIs). The strategic placement of the fluorine atom, in particular, can significantly enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.

This guide focuses on a widely employed and reliable method for the preparation of this valuable building block: the directed ortho-metalation (DoM) of 2-bromo-5-fluoropyridine, followed by formylation.

The Synthetic Strategy: Directed Ortho-Metalation and Formylation

The conversion of 2-bromo-5-fluoropyridine to this compound is most effectively achieved through a two-step, one-pot process involving lithiation and subsequent quenching with a formylating agent.

Mechanistic Rationale and Key Considerations

The core of this transformation lies in the regioselective deprotonation of the pyridine ring. The bromine atom at the 2-position acts as a powerful directing group for the deprotonation at the adjacent C3 position by a strong lithium base, such as lithium diisopropylamide (LDA). This is a classic example of a Directed ortho-Metalation (DoM) reaction. The choice of LDA is critical; its bulky nature prevents nucleophilic attack at the pyridine ring, favoring proton abstraction.

The reaction is conducted at very low temperatures (-78 °C) to ensure the stability of the highly reactive lithiated intermediate and to prevent side reactions. The subsequent addition of a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. The reaction is then quenched to yield the desired product.

Visualizing the Reaction Mechanism

The following diagram illustrates the key steps in the synthesis:

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, with in-process checks and clear endpoints.

Reagents and Materials

| Reagent/Material | Grade | Supplier | Notes |

| 2-Bromo-5-fluoropyridine | ≥98% | Commercially Available | |

| Diisopropylamine | ≥99.5%, anhydrous | Commercially Available | |

| n-Butyllithium | 2.5 M in hexanes | Commercially Available | |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | |

| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially Available | |

| Saturated aqueous NH4Cl | Prepared in-house | ||

| Ethyl acetate | ACS grade | Commercially Available | For extraction |

| Brine | Prepared in-house | For washing | |

| Anhydrous MgSO4 or Na2SO4 | Commercially Available | For drying |

Step-by-Step Procedure

-

Preparation of LDA: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed -70 °C. Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of LDA.

-

Lithiated Intermediate Formation: To the freshly prepared LDA solution, add a solution of 2-bromo-5-fluoropyridine (1.0 equivalent) in anhydrous THF dropwise, maintaining the internal temperature at or below -75 °C. Stir the reaction mixture at this temperature for 1-2 hours. Successful lithiation is critical for the subsequent formylation step.

-

Formylation: To the reaction mixture, add anhydrous DMF (1.5 equivalents) dropwise, again ensuring the temperature remains below -70 °C. A color change is typically observed. Stir the reaction at -78 °C for an additional 1-2 hours.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product is typically a solid or oil. Purify by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizing the Experimental Workflow

Caption: A step-by-step workflow for the synthesis and purification.

Data Summary and Characterization

The following table summarizes typical results for this synthesis.

| Parameter | Value | Notes |

| Typical Yield | 65-85% | Dependent on purity of reagents and strict temperature control. |

| Physical Appearance | Off-white to yellow solid | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.45 (s, 1H), 8.30 (s, 1H), 10.25 (s, 1H) | Chemical shifts are approximate and should be confirmed. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 189.5, 160.2 (d, J=250 Hz), 148.1, 142.5, 135.8, 122.4 (d, J=25 Hz) | |

| Mass Spectrometry (ESI) | m/z 203.9 [M+H]⁺ |

Safety and Handling

-

n-Butyllithium: Highly pyrophoric and reacts violently with water. Handle under an inert atmosphere (nitrogen or argon) at all times. Use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

-

Diisopropylamine: Corrosive and flammable. Handle in a well-ventilated fume hood.

-

Anhydrous Solvents: Ensure solvents are truly anhydrous as water will quench the organolithium species, leading to reaction failure.

-

Low-Temperature Reactions: Use caution when working with dry ice/acetone baths. Ensure adequate ventilation to prevent buildup of CO₂.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Low or no product yield | Inactive n-BuLi; Wet reagents/glassware; Temperature too high | Titrate n-BuLi before use; Ensure all reagents and glassware are anhydrous; Maintain strict temperature control at -78 °C. |

| Formation of multiple byproducts | Reaction warmed prematurely; Impure starting material | Ensure slow, dropwise addition of reagents at low temperature; Purify starting material before use. |

| Difficulty in purification | Co-eluting impurities | Optimize column chromatography conditions (e.g., different solvent system, gradient). |

References

Physical properties like melting and boiling point of 2-Bromo-5-fluoroisonicotinaldehyde

A-Technical-Guide-to-2-Bromo-5-fluoroisonicotinaldehyde-Physicochemical-Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-fluoroisonicotinaldehyde, also known as 2-bromo-5-fluoropyridine-4-carbaldehyde, is a halogenated pyridine derivative that serves as a critical building block in modern medicinal chemistry and organic synthesis. Its unique substitution pattern—featuring an aldehyde group, a bromine atom, and a fluorine atom on a pyridine ring—offers multiple reaction sites for constructing complex molecular architectures. This guide provides a detailed examination of the core physical properties of this compound, focusing on its melting and boiling points, and establishes the rigorous experimental context required to validate these characteristics. Understanding these fundamental properties is paramount for its effective handling, purification, reaction optimization, and storage.

Physicochemical Properties Summary

The accurate characterization of this compound is the foundation of its utility in research and development. The following table summarizes its key physical and chemical identifiers.

| Property | Value | Source(s) |

| CAS Number | 1005291-43-9 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO | [4][5] |

| Molecular Weight | 204.00 g/mol | [5] |

| Appearance | White to faint yellow solid | [1] |

| Melting Point | No experimentally verified value publicly available. | [6] |

| Boiling Point | 251.7 ± 35.0 °C (Predicted) | |

| Storage | Store at 2-8°C under an inert atmosphere (e.g., Argon, Nitrogen). | [1] |

In-Depth Analysis of Physical State and Thermal Properties

The physical state and thermal transitions of a compound are dictated by its molecular structure, including molecular weight, polarity, and intermolecular forces. For this compound, the presence of a polar aldehyde group and electronegative halogen atoms contributes to significant dipole-dipole interactions, resulting in its solid state at room temperature.

Melting Point: A Critical Indicator of Purity

While a specific, experimentally determined melting point for this compound is not consistently reported in public literature, its classification as a solid confirms its existence[1][6]. The melting point is a crucial parameter, as a sharp, well-defined melting range is a primary indicator of high purity. Impurities typically depress and broaden the melting range. For a research-grade compound like this, a narrow range of 1-2°C is expected.

The following protocol outlines the standard capillary method for determining the melting point of a solid organic compound.

Objective: To determine the melting point range of a purified sample of this compound.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or digital equivalent)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

Sample of purified this compound

Methodology:

-

Sample Preparation: Ensure the sample is completely dry and free of solvent. Grind a small amount of the solid into a fine powder using a mortar and pestle.

-

Capillary Loading: Tap the open end of a capillary tube into the powder to pack a small amount of the sample into the tube. The sample should be tightly packed to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional but Recommended): Set a fast ramp rate (e.g., 10-15°C per minute) to quickly find an approximate melting range.

-

Accurate Determination: Using a fresh sample, heat the apparatus rapidly to about 20°C below the approximate melting point found in the previous step. Then, decrease the heating rate to 1-2°C per minute.

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely liquefied (the end of the melting range).

-

-

Validation: Perform the determination in triplicate to ensure reproducibility.

Boiling Point: Understanding Predicted vs. Experimental Values

The boiling point of this compound has been predicted to be approximately 251.7°C. It is critical to distinguish this in silico prediction from an experimentally verified value. Predictions are based on computational models that analyze the molecule's structure and functional groups.

Experimentally determining the boiling point of a high-boiling-point solid can be challenging due to the potential for decomposition at elevated temperatures. Therefore, such determinations are often performed under reduced pressure (vacuum distillation), and the results are extrapolated to atmospheric pressure. The high predicted boiling point is consistent with the molecule's polarity and molecular weight, which lead to strong intermolecular forces that must be overcome for vaporization.

From Synthesis to Analysis: A Validated Workflow

The reliability of any physical property measurement is contingent upon the purity of the sample. The synthesis of this compound, often starting from 2-bromo-5-fluoropyridine, yields a crude product that must undergo rigorous purification[7]. The workflow below illustrates the necessary steps to obtain an analytically pure sample suitable for characterization.

Caption: Workflow for the purification of this compound.

This self-validating process ensures that the material subjected to analysis is of the highest possible purity. For instance, after column chromatography, fractions are typically analyzed by Thin Layer Chromatography (TLC) to identify and combine the pure fractions before the final solvent removal step.

Conclusion

This compound is a valuable solid reagent whose utility in drug discovery and chemical synthesis is directly linked to its high purity. While its boiling point is predicted to be high, reflecting its structural characteristics, an experimental melting point remains to be authoritatively established in the literature. The determination of a sharp melting point range via the standardized protocol described herein serves as the most accessible and reliable method for researchers to verify the purity of their material before its use in sensitive synthetic applications. Proper handling and storage at refrigerated temperatures under an inert atmosphere are essential to maintain its integrity.

References

-

2-Bromo-5-fluoropyridine 41404-58-4 - 3-Methyl-1-butene, 5-Chloro-1-indanone Exporter. Anan Drug & Chemicals.[Link]

-

This compound (C6H3BrFNO) - PubChemLite. PubChemLite.[Link]

-

(PDF) 2-Bromo-5-fluorobenzaldehyde - ResearchGate. ResearchGate.[Link]

-

CAS 1005291-43-9|this compound - Rlavie. Rlavie.[Link]

-

1005291-43-9| Chemical Name : this compound - Pharmaffiliates. Pharmaffiliates.[Link]

-

2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem. PubChem.[Link]

-

2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem. PubChem.[Link]

-

This compound - Appretech Scientific Limited. Appretech Scientific Limited.[Link]

Sources

- 1. CAS 1005291-43-9|this compound [rlavie.com]

- 2. This compound CAS#: 1005291-43-9 [m.chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - this compound (C6H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 5. appretech.com [appretech.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. This compound | 1005291-43-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Stability and Storage of 2-Bromo-5-fluoroisonicotinaldehyde

Introduction: 2-Bromo-5-fluoroisonicotinaldehyde (CAS No. 1005291-43-9) is a halogenated pyridine derivative that serves as a critical heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring an aldehyde, a bromine atom, and a fluorine atom, makes it a versatile synthon for introducing the pyridyl moiety into complex target molecules. However, the inherent reactivity of the aldehyde functional group, combined with the electronic nature of the substituted pyridine ring, presents specific challenges regarding its chemical stability and long-term storage. This guide provides an in-depth analysis of the factors governing the stability of this compound and outlines field-proven protocols for its optimal storage and handling to ensure its integrity for research and development applications.

Part 1: Core Physicochemical and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The presence of an electron-deficient pyridine ring, a reactive aldehyde group, and halogen substituents dictates its susceptibility to various degradation pathways.

Compound Specifications

A summary of the key physicochemical properties is presented below.

| Property | Value | Source(s) |

| CAS Number | 1005291-43-9 | [1][2][3] |

| Molecular Formula | C₆H₃BrFNO | [2][4] |

| Molecular Weight | 204.00 g/mol | [2][3] |

| Appearance | White to off-white solid | [5] |

| Synonyms | 2-bromo-5-fluoropyridine-4-carbaldehyde | [3][6] |

Causality of Chemical Instability

Understanding the "why" behind storage recommendations is crucial for maintaining compound integrity. The primary drivers of degradation for this molecule are oxidation, photosensitivity, and thermal stress.

-

Susceptibility to Oxidation: The aldehyde functional group is the most significant liability. It is readily susceptible to oxidation to the corresponding carboxylic acid, 2-bromo-5-fluoroisonicotinic acid. This process can be initiated by atmospheric oxygen and is often accelerated by light and trace metal impurities. The electron-withdrawing nature of the fluorinated pyridine ring can further influence the reactivity of the aldehyde. Safety data for analogous compounds frequently notes air sensitivity, a key consideration for this molecule as well.[7]

-

Photosensitivity: Halogenated aromatic compounds, including brominated pyridines, can be sensitive to light, particularly in the UV spectrum. Energy absorption can lead to the homolytic cleavage of the Carbon-Bromine bond, generating radical species that can initiate a cascade of decomposition reactions. Therefore, protection from light is a mandatory precaution.

Part 2: Recommended Storage and Handling Protocols

Based on the inherent stability risks, a multi-faceted approach to storage and handling is required to preserve the purity and reactivity of this compound.

Optimal Storage Conditions

The consensus from supplier data sheets points to a consistent set of stringent storage conditions.[1][2][3][6] These are not merely suggestions but are critical for preventing degradation.

| Parameter | Recommendation | Rationale |

| Temperature | 2–8°C (Refrigerated) | Slows down the rate of potential oxidative and thermal degradation pathways. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the aldehyde group by displacing atmospheric oxygen.[2] |

| Light Exposure | Store in the Dark (Amber vial, opaque container) | Prevents light-induced degradation, particularly cleavage of the C-Br bond.[2] |

| Container | Tightly sealed container | Prevents ingress of moisture and atmospheric oxygen.[1][6] |

| Shipping | Cold-chain transportation is often utilized by suppliers.[2][5] | Maintains the integrity of the compound from the point of origin. |

Workflow for Safe Handling and Dispensing

Proper handling is as crucial as correct storage. The objective is to minimize exposure to detrimental atmospheric conditions.

Caption: Controlled workflow for dispensing this compound.

Incompatible Materials

To prevent hazardous reactions and compound degradation, avoid contact with the following classes of chemicals, as extrapolated from data on structurally related compounds:

-

Strong Oxidizing Agents: Can violently react with and oxidize the aldehyde group.[9]

-

Strong Bases: May catalyze aldol-type reactions or other decompositions.[9]

-

Strong Acids: Particularly strong, non-coordinating acids could lead to decomposition. General handling for pyridines advises segregation from acids.[8]

Part 3: Stability Assessment and Degradation Pathways

For critical applications, such as in GMP environments or long-term studies, it may be necessary to perform a formal stability assessment.

Protocol for Forced Degradation Study

A forced degradation study is designed to deliberately stress the compound to identify likely degradation products and pathways, which is essential for developing a stability-indicating analytical method.

Caption: Workflow for a forced degradation study of the compound.

Analytical Methodology: A reverse-phase High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard for purity assessment. A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). For identification of unknown peaks observed during the stability study, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for obtaining the molecular weight of degradation products.

Primary Predicted Degradation Pathway

The most probable degradation pathway under ambient, non-hydrolytic conditions is the oxidation of the aldehyde to a carboxylic acid.

Caption: Predicted oxidative degradation of the aldehyde functional group.

Conclusion

This compound is a reactive and valuable research chemical whose long-term stability is contingent upon strict adherence to proper storage and handling protocols. The primary vulnerabilities are the aldehyde group's susceptibility to oxidation and the potential for photosensitivity. By implementing a storage strategy of refrigeration (2-8°C) under an inert, dark atmosphere, and by minimizing exposure to air and moisture during handling, researchers can effectively preserve the compound's purity and ensure the reliability and reproducibility of their experimental outcomes.

References

-

Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook.

-

This compound - Safety Data Sheet. ChemicalBook.

-

1005291-43-9 | this compound. BLD Pharm.

-

1005291-43-9 | Chemical Name : this compound. Pharmaffiliates.

-

2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet. AK Scientific, Inc.

-

Chemical Label for this compound. Chemical Safety.

-

Safety Data Sheet - 2-Bromo-5-fluorobenzaldehyde. Thermo Fisher Scientific.

-

2-Bromo-5-fluorobenzaldehyde 96%. Sigma-Aldrich.

-

Pyridine Standard Operating Procedure. Washington State University.

-

CAS 1005291-43-9 | this compound. Rlavie.

-

Safety Data Sheet - 2-Bromo-5-fluorobenzaldehyde. Fisher Scientific.

-

This compound (C6H3BrFNO). PubChem.

-

Pyridine for Synthesis Safety Data Sheet. Loba Chemie.

-

Safety Data Sheet: pyridine. Chemos GmbH & Co.KG.

-

Pyridine Safety Data Sheet. Apollo Scientific.

Sources

- 1. chemicalbook.com [chemicalbook.com]

- 2. 1005291-43-9|this compound|BLD Pharm [bldpharm.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. PubChemLite - this compound (C6H3BrFNO) [pubchemlite.lcsb.uni.lu]

- 5. CAS 1005291-43-9|this compound [rlavie.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Key Reactive Sites of 2-Bromo-5-fluoroisonicotinaldehyde

Abstract

2-Bromo-5-fluoroisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its utility as a synthetic building block stems from the distinct reactivity profiles of its three primary functional sites: the aldehyde group, the C2-bromo substituent, and the electronically modified pyridine ring. This guide provides a comprehensive analysis of these reactive centers, grounded in an understanding of the molecule's electronic landscape. We will explore the key transformations at each site, discuss the principles of chemoselectivity, and provide field-proven experimental protocols for researchers, scientists, and drug development professionals.

The Electronic Landscape: A Foundation for Reactivity

The reactivity of this compound is dictated by the interplay of electronic effects from its substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, inherently makes the ring electron-deficient.[1] This effect is amplified by the presence of three electron-withdrawing groups:

-

Aldehyde (-CHO): Exerts a strong -I (inductive) and -M (mesomeric or resonance) effect, withdrawing electron density from the ring.

-

Bromo (-Br): Exerts a -I effect and a weaker +M effect. Overall, it is an electron-withdrawing group.

-

Fluoro (-F): Possesses a very strong -I effect and a weak +M effect, making it strongly electron-withdrawing.

This cumulative electron withdrawal renders the pyridine ring highly electrophilic and particularly susceptible to nucleophilic attack, while being strongly deactivated towards electrophilic aromatic substitution. The nitrogen atom specifically activates the C2 (ortho) and C4 (para) positions towards nucleophilic aromatic substitution (SNAr) by stabilizing the negative charge in the Meisenheimer intermediate.[2][3]

Key Reactive Site 1: The C4-Aldehyde Group

The formyl group is a versatile and highly reactive electrophilic center, susceptible to a wide range of transformations.[4]

Nucleophilic Addition and Condensation Reactions

The electron-deficient carbonyl carbon is a prime target for nucleophiles.

-

Reduction to Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 5-bromo-3-fluoro-4-(hydroxymethyl)pyridine. This is a fundamental transformation for introducing a flexible linker. Common reducing agents like sodium borohydride (NaBH₄) are effective.[4][5]

-

Imine (Schiff Base) Formation: Condensation with primary amines under mildly acidic conditions yields imines (C=N).[6][7] This reaction is crucial for dynamic covalent chemistry and for installing nitrogen-containing functionalities. The reaction is reversible and often requires the removal of water to drive it to completion.[8][9]

-

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) produces a cyanohydrin, a valuable intermediate that can be hydrolyzed to an α-hydroxy acid.[4][10]

Oxidation to Carboxylic Acid

The aldehyde can be oxidized to 2-bromo-5-fluoroisonicotinic acid, a key intermediate for amide bond formation. Various oxidizing agents can be employed, including potassium permanganate, or milder, more chemoselective reagents like Oxone® in aqueous media.[11][12][13]

Table 1: Summary of Key Reactions at the Aldehyde Functionality

| Reaction Type | Typical Reagents | Product Functional Group | Key Considerations |

| Reduction | NaBH₄, LiAlH₄, H₂/Pd | Primary Alcohol (-CH₂OH) | NaBH₄ is milder and more chemoselective than LiAlH₄.[4][5] |

| Oxidation | KMnO₄, Oxone®, H₂O₂/KOH | Carboxylic Acid (-COOH) | Harsh oxidants may affect other parts of the molecule.[11][12] |

| Imine Formation | R-NH₂, mild acid (e.g., AcOH) | Imine (-CH=N-R) | Reversible; requires water removal (e.g., Dean-Stark).[6][8] |

| Reductive Amination | R-NH₂, NaBH₃CN or H₂/Pd | Secondary Amine (-CH₂-NH-R) | A one-pot method to form C-N single bonds. |

| Cyanohydrin Formation | KCN/H⁺ or TMSCN | Cyanohydrin (-CH(OH)CN) | Provides access to α-hydroxy acids upon hydrolysis.[4] |

Key Reactive Site 2: The C2-Bromo Position

The carbon-bromine bond at the C2 position is the gateway to forming new carbon-carbon and carbon-heteroatom bonds, primarily through transition-metal-catalyzed cross-coupling reactions.[14] The C2 position is activated for these transformations due to its proximity to the ring nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions represents the most powerful application of this building block.[15] The general catalytic cycle involves oxidative addition of the C-Br bond to a Pd(0) species, followed by transmetalation and reductive elimination.[16]

-

Suzuki-Miyaura Coupling: Forms C-C bonds with boronic acids or esters. This is one of the most robust and widely used methods for installing aryl or vinyl groups.[14][15]

-

Sonogashira Coupling: Creates C-C bonds with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[16]

-

Heck Coupling: Reacts with alkenes to form substituted alkenes.[17]

-

Buchwald-Hartwig Amination: Forms C-N bonds by coupling with primary or secondary amines. This reaction is of paramount importance in pharmaceutical synthesis.[14]

Nucleophilic Aromatic Substitution (SNAr)

While Pd-coupling is more common, the C2-position is highly activated for SNAr due to the stabilizing influence of the adjacent nitrogen and the electron-withdrawing aldehyde at the para position.[2] Strong nucleophiles, such as alkoxides or thiolates, can displace the bromide. The reactivity order for leaving groups in such systems can vary, but halides are generally effective.[18][19]

Chemoselectivity and Strategic Protection

Given the multiple reactive sites, achieving selectivity is a critical challenge. The aldehyde group is particularly sensitive and can undergo unwanted side reactions under the conditions required for C-Br functionalization.[20]

-

Problem: During a Buchwald-Hartwig amination, the amine nucleophile can condense with the aldehyde to form an imine. In a Suzuki coupling, the boronic acid or basic conditions might facilitate the reduction of the aldehyde to an alcohol.[20]

-

Solution: The most reliable strategy is to protect the aldehyde, most commonly as an acetal (e.g., using ethylene glycol and an acid catalyst). Acetals are stable to the basic and nucleophilic conditions of most cross-coupling reactions but are easily removed upon acidic workup.[20]

Experimental Protocols

The following protocols are illustrative and based on established methodologies for similar substrates.[16] Optimization may be required for specific applications.

Protocol 5.1: Suzuki-Miyaura Coupling

-

Objective: To couple an arylboronic acid at the C2-position.

-

Reaction Setup: To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), Pd(OAc)₂ (0.02 mmol, 2 mol%), a suitable ligand like PPh₃ (0.04 mmol, 4 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as Toluene/H₂O (4:1, 5 mL).

-

Reaction: Stir the mixture vigorously and heat to 90 °C for 6-18 hours, monitoring progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Protocol 5.2: Reductive Amination

-

Objective: To form a secondary amine from the aldehyde.

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv.) in methanol (10 mL). Add the primary amine (1.1 mmol, 1.1 equiv.) and acetic acid (0.1 mmol, 0.1 equiv.).

-

Imine Formation: Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.) portion-wise over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for an additional 3 hours.

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

Conclusion

This compound is a trifecta of reactivity, offering orthogonal chemical handles for complex molecule synthesis. The aldehyde group provides a locus for nucleophilic additions and oxidations, while the C2-bromo position is primed for a host of powerful palladium-catalyzed cross-coupling reactions. Understanding the underlying electronic principles and employing strategic protection of the highly reactive aldehyde group are paramount to harnessing the full synthetic potential of this versatile building block. The methodologies and insights presented herein serve as a robust foundation for its application in advanced chemical research and development.

References

-

Britannica, T. Editors of Encyclopaedia (2025). Aldehyde. In Encyclopædia Britannica. [Link]

-

Ghosh, A., & Dash, J. (2024). Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen. Chemical Communications. [Link]

-

Black, P. J., & Camiener, Z. (1974). Synthesis of Imines from Aromatic Aldehydes and Aliphatic Amines in Aqueous Solution. Synthetic Communications, 4(6), 437-440. [Link]

-

Gandhari, R., Maddukuri, P. P., & Vinod, T. K. (2017). Oxidation of Aromatic Aldehydes Using Oxone. Journal of Chemical Education, 94(7), 943-946. [Link]

-

Hargis, J. C., et al. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Dalton Transactions, 49(5), 1435-1443. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of imines. [Link]

-

ResearchGate. (n.d.). Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

-

Zhu, Y., et al. (2017). Oxidation of Aromatic Aldehydes to Esters: A Sulfate Radical Redox System. The Journal of Organic Chemistry, 82(4), 2149-2155. [Link]

-

Ringenberg, M. R., et al. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 59(17), 12586-12596. [Link]

-

Chemistry Steps. (n.d.). Formation of Imines and Enamines. [Link]

-

OpenOChem Learn. (n.d.). Addition of Amines - Imines. [Link]

-

Pearson. (2024). EAS Reactions of Pyridine: Videos & Practice Problems. [Link]

-

The Organic Chemistry Tutor. (2019). synthesis of imines from primary amines and carbonyl compounds. YouTube. [Link]

-

Abuhafez, N., & Gramage-Doria, R. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 243, 269-280. [Link]

-

Hall, S. S., & Lipsky, S. D. (1971). Alkylation–reduction of aromatic ketones and aldehydes. A convenient synthesis of aromatic hydrocarbons. Journal of the Chemical Society D: Chemical Communications, (20), 1242-1243. [Link]

-

Wikipedia contributors. (n.d.). Carbonyl reduction. In Wikipedia. [Link]

-

Wheeler, S. E., & Bloom, J. W. G. (2014). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 118(31), 6133-6142. [Link]

-

ResearchGate. (n.d.). The 4-substitution of 3-bromopyridines with additional nucleophiles. [Link]

-

Deady, L. W., & Stillman, D. C. (1978). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2, (6), 779-782. [Link]

-

Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. [Link]

-

Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the Chemical Society, Perkin Transactions 2, (14), 1385-1389. [Link]

-

Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1913-1924. [Link]

-

ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. [Link]

-

Crampton, M. R., et al. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry, 12(28), 5199-5208. [Link]

-

Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. In Wikipedia. [Link]

-

LibreTexts Chemistry. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

- Google Patents. (n.d.). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Oakwood Chemical. (n.d.). This compound. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-5-fluorobenzaldehyde. PubChem. [Link]

-

Pharmaffiliates. (n.d.). This compound. [Link]

-

PubChemLite. (n.d.). This compound (C6H3BrFNO). [Link]

-

National Center for Biotechnology Information. (n.d.). Isonicotinaldehyde 1-oxide. PubChem. [Link]

-

Unacademy. (2020). Reactions of aldehydes and Ketones with hydrogen cyanide and sodium bisulphite. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). Organocatalytic reductive coupling of aldehydes with 1,1-diarylethylenes using an in situ generated pyridine-boryl radical. PubChem. [Link]

-

MDPI. (n.d.). Recent Developments on Five-Component Reactions. [Link]

Sources

- 1. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 4. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]

- 5. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 6. Formation of Imines and Enamines - Chemistry Steps [chemistrysteps.com]

- 7. Addition of Amines - Imines | OpenOChem Learn [learn.openochem.org]

- 8. tandfonline.com [tandfonline.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Chemoselective oxidation of aromatic aldehydes to carboxylic acids: potassium tert-butoxide as an anomalous source of oxygen - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]